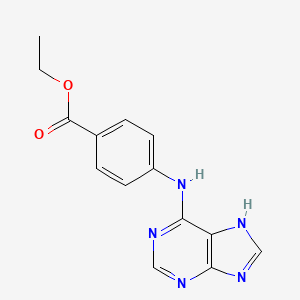

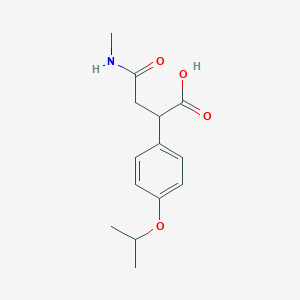

![molecular formula C18H20N2OS B5526946 3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5526946.png)

3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds similar to 3-(3-Methylbutyl)-5-(4-Methylphenyl)Thieno[2,3-d]Pyrimidin-4(3H)-one, has evolved to more efficient methods. A notable approach involves a catalytic four-component reaction utilizing ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, characterized by its step economy, reduced catalyst loading, and simplified purification process (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including crystallographic studies, reveals intricate details about their geometry and intermolecular interactions. For instance, crystal structure determination of certain derivatives highlights nearly coplanar thienopyridine rings, showcasing the molecule's planarity and the dihedral angles between constituent planes (Liu et al., 2006).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including aza-Wittig/base-catalyzed cyclization, leading to a diverse range of heterocyclic derivatives. These reactions are instrumental in modifying the core structure to explore new pharmacological activities and properties. The synthesis process often involves sequential reactions that result in complex architectures formed via self-assembly, stacking interactions, and hydrogen bonding (Chen & Liu, 2019).

科学的研究の応用

Synthetic Approaches and Chemical Properties

The development of efficient synthetic methods for thieno[2,3-d]pyrimidin-4(3H)-ones has been explored to improve their accessibility for further studies. Shi et al. (2018) introduced a green approach for synthesizing this class of compounds through a catalytic four-component reaction, which is characterized by step economy and reduced catalyst loading, highlighting the interest in sustainable chemical processes (Shi et al., 2018).

Biological Activities

Thieno[2,3-d]pyrimidin-4(3H)-ones have been studied for their antimicrobial and anti-inflammatory properties. Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated them as antimicrobial and anti-inflammatory agents, finding them to have remarkable activity against fungi, bacteria, and inflammation (Tolba et al., 2018). This indicates the potential of these compounds in developing new therapeutics.

Antihyperlipaemic Activity

The antihyperlipaemic activities of 2-substituted thieno(2,3-d)pyrimidin-4(3H)-ones have been explored, with some compounds showing promising results comparable to established drugs. This suggests potential applications in treating hyperlipidemia (Shishoo et al., 1990).

Antioxidant and Antitumor Activities

The antioxidant properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been investigated, indicating their potential in oxidative stress-related conditions (Kotaiah et al., 2012). Furthermore, new derivatives have been synthesized and evaluated for their antitumor activities, with some showing potency comparable to doxorubicin against various cancer cell lines, highlighting their potential in cancer therapy (Hafez et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

3-(3-methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-12(2)8-9-20-11-19-17-16(18(20)21)15(10-22-17)14-6-4-13(3)5-7-14/h4-7,10-12H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEYSGNEENTDBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbutyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorophenyl)-4-[2-hydroxy-4-(methylthio)butanoyl]-2-piperazinone](/img/structure/B5526867.png)

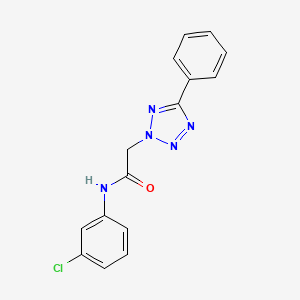

![4-[(4-methyl-5-{1-[(6-methylpyridin-3-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5526887.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5526892.png)

![[4-(3-phenoxybenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5526898.png)

![N-({(2S,4S)-4-fluoro-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]pyrrolidin-2-yl}methyl)propanamide](/img/structure/B5526913.png)

![4-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}pyridine](/img/structure/B5526926.png)

![5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5526957.png)

![N'-(4-bromobenzylidene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5526970.png)